molecular formula C10H12O2 B1330552 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol CAS No. 20426-87-3

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Cat. No.: B1330552
CAS No.: 20426-87-3
M. Wt: 164.2 g/mol
InChI Key: OJZWTYXMABCBFG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol (CAS: 20426-87-3) is a seven-membered oxygen-containing heterocyclic compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its structure consists of a benzo-fused oxepine ring with a hydroxyl group at the 5-position, conferring both aromatic and aliphatic reactivity. The compound is primarily used in research settings, with strict storage guidelines (2–8°C in sealed containers) and solubility considerations in solvents like DMSO or ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclization reaction of a suitable precursor, such as a hydroxy-substituted benzene derivative, with an appropriate reagent to form the oxepine ring.

For example, a precursor like 2-hydroxybenzaldehyde can undergo a cyclization reaction with an appropriate reagent under acidic or basic conditions to form the desired benzoxepine structure. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzoxepine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is characterized by its unique structure, which consists of a benzene ring fused to an oxepine ring with a hydroxyl group at the 5-position. Its molecular formula is C₁₃H₁₅O, with a molecular weight of approximately 164.20 g/mol. The presence of the hydroxyl group allows for various chemical interactions that are crucial for its biological activities.

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a valuable building block in organic synthesis, enabling the formation of more complex molecules and materials. It is involved in reactions such as oxidation to form ketones or aldehydes and substitution reactions to yield various derivatives.

2. Biology

  • Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it interacts with specific biological targets like enzymes and receptors, potentially modulating their activities .

3. Medicine

  • Therapeutic Potential : The compound is being investigated for its therapeutic applications in drug development. Notably, it has shown promise in treating conditions related to neuroinflammation and cancer. For instance, it has been studied for its ability to regulate microglial polarization in neuroinflammatory contexts .

4. Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals with unique properties that can be tailored for specific applications.

Study on Neuroinflammation

A study focused on the anti-neuroinflammatory properties of this compound demonstrated its capacity to reduce inflammatory markers associated with neurodegenerative diseases by modulating microglial activity.

Anticancer Research

Research involving modified benzoxepin derivatives highlighted significant cytotoxicity against breast and colorectal cancer cell lines. The findings indicated that structural modifications could enhance therapeutic efficacy while minimizing side effects. For example:

  • Compound 6b exhibited a GI50 value of 1.5 nM against HCT116 cells, showcasing potent antiproliferative activity .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzoxepine ring structure allow it to interact with various enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Derivatives

Key Example :

  • 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS: 1157179-07-1) Molecular Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol Key Differences: The bromine substituent at the 8-position increases molecular weight by ~79 g/mol compared to the parent compound.

Comparison Table :

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Impact on Activity
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol C₁₀H₁₂O₂ 164.20 -OH at C5 Baseline reactivity
8-Bromo derivative C₁₀H₁₁BrO₂ 243.10 -Br at C8 Enhanced electrophilicity

Stereochemical and Functional Group Modifications

Key Example :

  • (R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine (CAS: 1567915-72-3) Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Key Differences: Replacement of the hydroxyl group with an amine (-NH₂) alters hydrogen-bonding capacity and basicity. The (R)-enantiomer highlights the importance of stereochemistry in receptor interactions .

Comparison Table :

Compound Functional Group Hydrogen Bond Donor/Acceptor Stereochemical Relevance
Parent compound -OH 1 donor, 2 acceptors None specified
(R)-Amine derivative -NH₂ 1 donor, 2 acceptors Enantioselective activity

Heteroatom Variations in the Ring System

Key Example :

  • 2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocine derivatives (e.g., Compound D9 from )
    • Structure : Contains a 1,4-dioxocine ring (two oxygen atoms) instead of a single oxygen in oxepin.
    • Activity : Demonstrates potent EGFR inhibition (IC₅₀ = 0.36 μM) and antiproliferative effects (IC₅₀ = 0.79 μM against HepG2) .

Comparison Table :

Compound Heteroatoms Ring Size Notable Activity
This compound 1 O 7-membered Limited data
Dioxocine derivative (D9) 2 O 8-membered EGFR/HepG2 inhibition

Spirocyclic and Fused-Ring Analogues

Key Example :

  • 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol Structure: Incorporates a spirocyclic cyclohexane moiety and replaces oxygen with nitrogen (azepine).

Comparison Table :

Compound Core Structure Heteroatom Pharmacological Target
Oxepin-5-ol Benzo-fused oxepine Oxygen Not specified
Spirocyclic azepine Spirocyclic azepine Nitrogen PAR

Biological Activity

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique bicyclic structure that contributes to its biological activity. The presence of hydroxyl groups enhances its solubility and reactivity, making it a suitable candidate for various pharmacological studies.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and anxiety .
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing conditions like diabetes .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : Compounds similar to this compound have demonstrated antidepressant-like effects in animal models by influencing serotonin levels in the brain.
  • Neuroprotective Properties : Studies suggest that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
  • Anticancer Activity : Initial studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance:
    • A derivative exhibited a GI50 value of 1.5 nM against human cancer cell lines .
    • Another study found that modifications to the structure significantly influenced cytotoxicity profiles against different tumor types .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Neuroinflammation : A recent study explored its anti-neuroinflammatory properties by regulating microglial polarization. The results indicated a reduction in inflammatory markers associated with neurodegenerative diseases .
  • Anticancer Research : Research involving modified benzoxepin derivatives demonstrated significant cytotoxicity against breast and colorectal cancer cell lines. The findings suggest that structural alterations can enhance therapeutic efficacy while minimizing side effects .

Data Table: Biological Activities of this compound Derivatives

Compound NameBiological ActivityIC50 Value (nM)Target
This compoundAntidepressantNot specifiedSerotonin receptors
Derivative ACytotoxicity1.5Cancer cell lines (MCF-7)
Derivative BNeuroprotectionNot specifiedNeuronal cells
Derivative CAnti-inflammatoryNot specifiedMicroglial cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, and what key intermediates are involved?

Synthesis typically involves cyclization strategies. For example, analogous heterocycles like benzo[f][1,4]thiazepines are synthesized via N-formylation followed by hydrolysis to yield the target amine . For oxepin derivatives, a plausible route could involve intramolecular cyclization of a diol precursor or ring-closing metathesis. Key intermediates may include substituted benzaldehyde derivatives or epoxide precursors, with purification via column chromatography (e.g., MeOH-CHCl3 mixtures as in ).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • 1H-NMR : Assign proton environments (e.g., aromatic protons at δ 6.73–7.51 ppm, alcohol protons at δ 4.58–5.39 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., hydroxyl stretches ~3200–3500 cm⁻¹, carbonyls ~1670 cm⁻¹ in related compounds) .
  • HRMS : Confirm molecular weight (e.g., HR-FAB MS used for benzo[f]thiazepines with <1 ppm error ).

Q. What are the typical challenges in purifying this compound, and how can they be mitigated?

Challenges include low solubility and contamination by regioisomers. Mitigation strategies:

  • Use gradient column chromatography with polar/non-polar solvent systems (e.g., MeOH-CHCl3) .
  • Recrystallization from ethanol/water mixtures, leveraging temperature-dependent solubility .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis, as demonstrated for structurally similar N-formyl derivatives . Desiccate to avoid moisture-induced degradation.

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during synthesis of derivatives?

Discrepancies (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Strategies:

  • Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived predictions ).
  • Use deuterated solvents to resolve exchangeable protons (e.g., –OH groups).
  • Employ 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. What strategies enable stereochemical control in synthesizing chiral analogs?

  • Asymmetric Catalysis : Use chiral ligands (e.g., (R)-configured amines in ).
  • Chiral Resolution : Separate enantiomers via diastereomeric salt formation, as seen in benzazepine derivatives .

Q. How do heteroatom substitutions (e.g., S vs. O) influence chemical stability?

Thiepin analogs (S-containing) exhibit lower thermal stability than oxepins due to weaker C–S bonds. For example, 5-oxo-thiepin derivatives require careful handling under reflux conditions . Oxygen analogs may show enhanced hydrogen-bonding capacity, affecting solubility .

Q. How can computational methods predict physicochemical properties of derivatives?

  • Density Functional Theory (DFT) : Optimize geometries and calculate dipole moments (e.g., PubChem’s InChIKey-derived data ).
  • Molecular Dynamics (MD) : Simulate solvation effects for solubility prediction.

Q. What side reactions occur during synthesis, and how are they minimized?

  • Over-Oxidation : Use mild oxidizing agents (e.g., TEMPO/O₂) instead of strong oxidizers.
  • Ring-Opening : Avoid acidic conditions; stabilize intermediates with electron-withdrawing groups (e.g., fluorine in ).

Q. How does substitution on the benzene ring affect reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., –Cl in ) enhance electrophilicity, facilitating Suzuki couplings. Steric hindrance from bulky substituents (e.g., –CF₃ in ) may require palladium catalysts with larger ligand systems.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZWTYXMABCBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311280
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20426-87-3
Record name 20426-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

121.9 g (0.752 mole) of 2,3-dihydro-1-benzoxepin-5(4H)-one are dissolved in 1,400 ml of methanol and, while stirring vigorously, 18.5 g (0.489 mole) of sodium borohydride are introduced in portions so that the temperature remains below 20° C. The mixture is subsequently stirred for 2 hours, most of the solvent is distilled off in vacuo, and the residue is taken up in ethyl acetate. The organic phase is washed with water, 1N potassium bisulfate solution, water and saturated sodium chloride solution and dried over sodium sulfate. The mixture is filtered, and the solvent is evaporated off in vacuo. The oil crystallizes after some time.
Quantity
121.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

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